2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-methylphenyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrophthalazinone core, followed by sulfonation and subsequent coupling with the appropriate aromatic amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. Parameters such as temperature, pressure, and pH would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, sulfonamides are often studied for their antibacterial properties. This compound might exhibit similar activity, making it a candidate for drug development.
Medicine
Given its potential antibacterial properties, this compound could be explored as a new antibiotic. Its efficacy and safety would need to be thoroughly evaluated through clinical trials.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with bacterial enzymes, similar to other sulfonamides. It might inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used to treat urinary tract infections.
Uniqueness
What sets 2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-methylphenyl)benzenesulfonamide apart is its unique hexahydrophthalazinone core, which could confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C23H25N3O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H25N3O3S/c1-15-8-12-18(13-9-15)25-30(28,29)21-14-17(11-10-16(21)2)22-19-6-4-5-7-20(19)23(27)26(3)24-22/h8-14,25H,4-7H2,1-3H3 |
InChI Key |
ZAHCMWVLCWGKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)C)C |
Origin of Product |
United States |
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